molecular formula C11H21NO4 B13062836 tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B13062836
M. Wt: 231.29 g/mol
InChI Key: ZKEONVKQWLDESS-DTWKUNHWSA-N
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Description

tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group attached to a piperidine ring. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of amino alcohols.

    Introduction of the Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, such as the use of osmium tetroxide (OsO₄) or other oxidizing agents.

    Attachment of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl halides in the presence of a base, such as potassium carbonate (K₂CO₃).

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the use of carbon dioxide (CO₂) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylate group can be reduced to form alcohols.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.

    Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:

    tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    tert-butyl(2S,3R)-3-hydroxy-2-(hydroxymethyl)morpholine-1-carboxylate: Similar structure but with a morpholine ring instead of a piperidine ring.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the piperidine ring, which may confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S,3R)-3-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-6-4-5-9(14)8(12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9+/m0/s1

InChI Key

ZKEONVKQWLDESS-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]([C@@H]1CO)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1CO)O

Origin of Product

United States

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